molecular formula C11H8O6 B7883646 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid

7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid

Cat. No. B7883646
M. Wt: 236.18 g/mol
InChI Key: XIMHCTQNXMBBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid is a useful research compound. Its molecular formula is C11H8O6 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Fluorescence Properties : The synthesis of compounds like 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, which share structural similarities with the compound of interest, has been reported. These compounds exhibit excellent fluorescence in ethanol solution and the solid state due to their conjugated systems and various H-bonds (Shi, Liang, & Zhang, 2017).

  • Intermediate in Biologically Active Compounds : 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, has been synthesized rapidly, showcasing the potential use of related chromene compounds in pharmaceutical synthesis (Zhu et al., 2014).

  • Natural Product Isolation : Studies have isolated compounds like methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate from plant sources, indicating the natural occurrence and potential for biological activity of chromene derivatives (Baldoqui et al., 1999).

  • Structural Analysis : Research on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid includes synthesis, reactions, and structural determination through NMR spectroscopy and X-ray crystallography, highlighting the analytical approaches used for chromene derivatives (Barili et al., 2001).

  • Biological Applications : Compounds like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have been used to study orphan G protein-coupled receptor GPR35, demonstrating the potential application of chromene derivatives in receptor studies and drug development (Thimm et al., 2013).

properties

IUPAC Name

7,8-dihydroxy-4-methyl-2-oxochromene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6/c1-4-2-7(12)17-10-5(4)3-6(11(15)16)8(13)9(10)14/h2-3,13-14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMHCTQNXMBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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